N~5~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thieno intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various alkylating agents, catalysts, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N~5~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound, potentially enhancing its properties or reactivity.
Scientific Research Applications
N~5~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: The compound’s interactions with biological molecules are of interest for developing new biochemical assays or probes.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of its interactions with specific molecular targets.
Industry: The compound’s properties make it a candidate for use in material science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which N5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thieno derivatives, such as:
N~5~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and reactivity.
Other pyrazole derivatives: Compounds with different substituents on the pyrazole ring can exhibit different chemical and biological properties.
Thieno derivatives: These compounds, with variations in the thieno ring, can also provide insights into the structure-activity relationships of the compound.
Uniqueness
What sets N5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific reactivity and potential applications that may not be present in other similar compounds. This uniqueness makes it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5OS/c1-13(12-29-15(3)9-14(2)27-29)11-26-20(31)18-10-17-19(22(23,24)25)28-30(21(17)32-18)16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRYPRQJYUURSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)CNC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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